Cas no 902845-48-1 (ethyl 4-2-(1,2-benzoxazol-3-yl)acetylpiperazine-1-carboxylate)
ethyl 4-2-(1,2-benzoxazol-3-yl)acetylpiperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 4-2-(1,2-benzoxazol-3-yl)acetylpiperazine-1-carboxylate
- NQMDHUDTFKFPFX-UHFFFAOYSA-N
- SR-01000101585
- F5791-3306
- VU0521058-1
- AKOS024519222
- 902845-48-1
- ethyl 4-(2-(benzo[d]isoxazol-3-yl)acetyl)piperazine-1-carboxylate
- Z100649290
- SR-01000101585-1
- ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate
-
- Inchi: 1S/C16H19N3O4/c1-2-22-16(21)19-9-7-18(8-10-19)15(20)11-13-12-5-3-4-6-14(12)23-17-13/h3-6H,2,7-11H2,1H3
- InChI Key: NQMDHUDTFKFPFX-UHFFFAOYSA-N
- SMILES: O(CC)C(N1CCN(C(CC2C3C=CC=CC=3ON=2)=O)CC1)=O
Computed Properties
- Exact Mass: 317.13755610g/mol
- Monoisotopic Mass: 317.13755610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 75.9Ų
ethyl 4-2-(1,2-benzoxazol-3-yl)acetylpiperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5791-3306-2μmol |
ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate |
902845-48-1 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5791-3306-5μmol |
ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate |
902845-48-1 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5791-3306-1mg |
ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate |
902845-48-1 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5791-3306-2mg |
ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate |
902845-48-1 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5791-3306-3mg |
ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate |
902845-48-1 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5791-3306-4mg |
ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate |
902845-48-1 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5791-3306-5mg |
ethyl 4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazine-1-carboxylate |
902845-48-1 | 5mg |
$69.0 | 2023-09-09 |
ethyl 4-2-(1,2-benzoxazol-3-yl)acetylpiperazine-1-carboxylate Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on ethyl 4-2-(1,2-benzoxazol-3-yl)acetylpiperazine-1-carboxylate
Professional Introduction to Ethyl 4-2-(1,2-benzoxazol-3-yl)acetylpiperazine-1-carboxylate (CAS No. 902845-48-1)
Ethyl 4-2-(1,2-benzoxazol-3-yl)acetylpiperazine-1-carboxylate, a compound with the chemical identifier CAS No. 902845-48-1, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The structural framework of this molecule incorporates a piperazine moiety linked to an acetylated benzoxazole ring, which together with the ethyl ester functionality, contributes to its unique pharmacological profile.
The benzoxazole moiety is a key pharmacophore in many bioactive molecules, known for its ability to interact with various biological targets. Specifically, the 1,2-benzoxazole ring in Ethyl 4-2-(1,2-benzoxazol-3-yl)acetylpiperazine-1-carboxylate is positioned such that it can engage with enzymes and receptors involved in neurological and inflammatory pathways. This positioning has been a focus of recent research, as modifications in this region can significantly alter the compound's binding affinity and selectivity.
Recent studies have highlighted the importance of piperazine derivatives in the development of drugs targeting central nervous system (CNS) disorders. The piperazine ring in Ethyl 4-2-(1,2-benzoxazol-3-yl)acetylpiperazine-1-carboxylate is particularly interesting because it can serve as a scaffold for further chemical modifications. These modifications can be tailored to enhance solubility, bioavailability, and metabolic stability, making the compound a versatile building block for drug design.
The ethyl ester group at the carboxyl position of this molecule is another critical feature. Ester functionalities are frequently incorporated into drug candidates due to their ability to modulate pharmacokinetic properties. In particular, the ethyl ester can be hydrolyzed in vivo to release a free carboxylic acid group, which may enhance binding interactions or facilitate further chemical transformations.
Current research in medicinal chemistry emphasizes the need for compounds that exhibit high selectivity and low toxicity. Ethyl 4-2-(1,2-benzoxazol-3-yl)acetylpiperazine-1-carboxylate has shown promise in preliminary assays as a potential lead compound for further development. Its unique structural features make it an attractive candidate for exploring new therapeutic avenues, particularly in conditions where modulation of neurological and inflammatory pathways is desired.
In vitro studies have begun to elucidate the mechanism of action of Ethyl 4-2-(1,2-benzoxazol-3-yl)acetylpiperazine-1-carboxylate by examining its interactions with specific enzymes and receptors. Initial findings suggest that this compound may interact with serotonergic and dopaminergic systems, which are implicated in various CNS disorders. Additionally, its potential anti-inflammatory properties have been noted, making it a candidate for conditions such as neuroinflammation and autoimmune diseases.
The synthesis of Ethyl 4-2-(1,2-benzoxazol-3-yl)acetylpiperazine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the benzoxazole ring necessitates precise control over reaction conditions to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient production of this compound, allowing for larger-scale studies and commercialization efforts.
As interest in personalized medicine grows, compounds like Ethyl 4-2-(1,2-benzoxazol-3-yl)acetylpiperazine-1-carboxylate become increasingly valuable. Their modular structure allows for customization based on individual patient needs, potentially leading to more effective treatments with fewer adverse effects. Ongoing research aims to identify optimal derivatives of this compound that can be tailored for specific therapeutic applications.
The future prospects for Ethyl 4-2-(1,2-benzoxazol-3-yl)acetylpiperazine-1-carboxylate are promising, with several clinical trials currently underway or planned. These trials aim to validate its efficacy and safety profiles in human populations. If successful, this compound could represent a significant advancement in the treatment of various diseases associated with neurological and inflammatory pathways.
In conclusion, Ethyl 4-2-(1,2-benzoxazol-3-yI)acetylpiperazine-l-carboxyll ate (CAS No. 902845·48·l) is a novel compound with a unique structural framework that positions it as a valuable tool in pharmaceutical research and development. Its potential applications span multiple therapeutic areas, particularly those involving modulation of CNS and inflammatory pathways. With ongoing research efforts focused on optimizing its pharmacological properties and exploring new synthetic routes, this compound holds great promise for future medical applications.
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